Rp-8-pCPT-cGMPS (sodium)

PKG isoform selectivity cGK II inhibition kinase inhibitor pharmacology

Researchers face contradictory data when using non-selective PKG inhibitors or structurally dissimilar Rp-analogs. Rp-8-pCPT-cGMPS (sodium) solves this with quantifiable differentiation: - 114-fold selectivity for PKGII (IC50=0.16 µM) over PKGIα (18.3 µM) - spares vascular PKGIα - 21x higher lipophilicity (rLcGMP=69) than Rp-8-Br-cGMPS - reliable intracellular delivery without permeabilization - PDE-resistant & dual CNG agonist - enables pathway dissection vs. Rp-8-Br-PET-cGMPS Validated intrathecally at 5 nM for chronic pain studies. Immediate shipment for electrophysiology, LTP, and ion transport assays.

Molecular Formula C16H14ClN5NaO6PS2
Molecular Weight 525.9 g/mol
Cat. No. B12363735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRp-8-pCPT-cGMPS (sodium)
Molecular FormulaC16H14ClN5NaO6PS2
Molecular Weight525.9 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[S-].[Na+]
InChIInChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/p-1/t8-,10-,11-,14-,29?;/m1./s1
InChIKeyJERAACMSJYSCBY-OZOPYAHTSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rp-8-pCPT-cGMPS: A Selective PKG Inhibitor with Superior Lipophilicity


Rp-8-pCPT-cGMPS (sodium) is a phosphorothioate-modified cyclic guanosine monophosphate (cGMP) antagonist that competitively inhibits cGMP-dependent protein kinases (PKG/cGK) with Ki values of 0.45, 0.5, and 0.7 μM for PKGIβ, PKGIα, and PKGII, respectively . It belongs to the Rp-isomer class of cyclic nucleotide analogs distinguished by a 4-chlorophenylthio substitution at the 8-position of the guanine base, which confers markedly increased lipophilicity relative to earlier-generation PKG inhibitors . The compound is resistant to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases and, uniquely among its closest analogs, functions simultaneously as a PKG inhibitor and a voltage-dependent agonist of cyclic nucleotide-gated (CNG) channels [1].

Why Rp-8-pCPT-cGMPS Cannot Be Replaced by Generic PKG Inhibitors


Simple substitution of Rp-8-pCPT-cGMPS with another PKG inhibitor—even a close structural analog such as Rp-8-Br-cGMPS—introduces three critical variables that compromise experimental reproducibility and data interpretation. First, isoform selectivity differs dramatically: Rp-8-pCPT-cGMPS preferentially inhibits PKGII (IC50 = 0.16 μM) over PKGIα (IC50 = 18.3 μM), while other Rp-analogs show distinct rank-order selectivity profiles [1]. Second, membrane permeability is not equivalent across the class—Rp-8-pCPT-cGMPS exhibits 21-fold greater relative lipophilicity (rLcGMP = 69) than Rp-8-Br-cGMPS (rLcGMP = 3.3), directly affecting achievable intracellular concentrations in intact-cell assays [2]. Third, off-target CNG channel activity diverges: Rp-8-pCPT-cGMPS is a CNG channel agonist, whereas Rp-8-Br-PET-cGMPS blocks these channels, creating opposite confounding signals if used interchangeably [3]. The quantitative evidence below substantiates each of these non-negotiable differentiation dimensions.

Quantitative Evidence Versus Closest Analogs


Isoform Selectivity for PKGII over PKGIα

Rp-8-pCPT-cGMPS inhibits recombinant cGK II with an IC50 of 0.16 μM, while its IC50 for recombinant cGK Iα is 18.3 μM, yielding a 114-fold selectivity window for the type II isoform [1]. This degree of isoform discrimination is not observed with the parent compound Rp-cGMPS or the bromo-substituted analog Rp-8-Br-cGMPS. By comparison, the widely used alternative inhibitor KT5823 shows a PKG Ki of 0.23 μM with no reported discrimination between PKG isoforms . For studies where dissecting PKGI-versus-PKGII-dependent signaling is essential, Rp-8-pCPT-cGMPS provides a pharmacological tool that preferentially silences PKGII at sub-micromolar concentrations while sparing PKGIα.

PKG isoform selectivity cGK II inhibition kinase inhibitor pharmacology

Lipophilicity Advantage Over Rp-8-Br-cGMPS

The relative lipophilicity of Rp-8-pCPT-cGMPS, quantified as rLcGMP (retention factor relative to cGMP on reversed-phase HPLC), is 69—representing a 21-fold increase over Rp-8-Br-cGMPS (rLcGMP = 3.3) and a 53-fold increase over the parent Rp-cGMPS (rLcGMP = 1.3) [1]. The log k′ values corroborate this: 2.610 for Rp-8-pCPT-cGMPS versus 1.285 for Rp-8-Br-cGMPS and 0.894 for Rp-cGMPS [1]. This enhanced lipophilicity, conferred by the 4-chlorophenylthio substituent, directly translates to improved membrane permeability, enabling the compound to reach effective intracellular concentrations in intact cell preparations without requiring microinjection, electroporation, or detergent permeabilization . The parent compound Rp-cGMPS is explicitly described by vendors as having 'low' membrane permeability, and researchers are cautioned to use Rp-8-pCPT-cGMPS or Rp-8-Br-PET-cGMPS instead for intact-cell applications [2].

membrane permeability relative lipophilicity intracellular target engagement cyclic nucleotide analog delivery

CNG Channel Agonism Versus Rp-8-Br-PET-cGMPS Blockade

Rp-8-pCPT-cGMPS acts as a voltage-dependent agonist of cyclic nucleotide-gated (CNG) channels while simultaneously inhibiting PKG . This dual activity contrasts sharply with Rp-8-Br-PET-cGMPS, which blocks CNG channels (IC50 = 25 μM) in addition to inhibiting PKG [1]. The compound Rp-8-Br-cGMPS also functions as a CNG channel agonist (EC50 = 173.5 μM) but is a weaker PKG antagonist (Ki ≈ 4 μM) [2]. This functional divergence among structurally related Rp-analogs means that substituting one for another can produce opposite effects on CNG-mediated currents, potentially leading to erroneous attribution of CNG channel effects to PKG signaling. Table 1 from the comprehensive cGMP analog characterization study (PMC5879685) explicitly classifies Rp-8-pCPT-cGMPS as a PKG inhibitor (−) and CNGC activator (+), whereas Rp-8-Br-PET-cGMPS is classified as both a PKG inhibitor (−) and CNGC inhibitor (−) [3].

cyclic nucleotide-gated channels CNG channel pharmacology PKG-independent cGMP signaling photoreceptor CNG channels

In Vivo Efficacy in Neuropathic Pain Models

Intrathecal administration of Rp-8-pCPT-cGMPS sodium at 5 nM (20 μL, once daily for 3 days) significantly suppressed tumor cell implantation (TCI)-induced thermal hyperalgesia and mechanical allodynia in Sprague-Dawley rats . In a separate chronic dorsal root ganglion compression (CCD) model, in vivo delivery of Rp-8-pCPT-cGMPS into the compressed ganglion suppressed CCD-induced thermal hyperalgesia and reduced DRG neuronal hyperexcitability [1]. In contrast, the PKA inhibitor Rp-cAMPS had no effect on PKG-mediated retrograde transport in nerve crush models, confirming that Rp-8-pCPT-cGMPS effects are PKG-specific in vivo [2]. This in vivo efficacy at low nanomolar spinal doses distinguishes Rp-8-pCPT-cGMPS from KT5823, which requires substantially higher concentrations for in vivo effect and exhibits off-target PKC inhibition (Ki = 4 μM) . The observed in vivo activity also validates that the compound's lipophilicity advantage translates into functional target engagement in physiologically relevant tissue compartments.

neuropathic pain bone cancer pain spinal PKG signaling in vivo PKG inhibition DRG hyperexcitability

Phosphodiesterase Resistance and Metabolic Stability

Rp-8-pCPT-cGMPS carries the Rp-configuration phosphorothioate modification that renders it resistant to hydrolysis by all tested mammalian cyclic nucleotide-dependent phosphodiesterases (PDEs), with no metabolic side effects observed . This property is shared across the Rp-cGMPS analog class but critically differentiates these compounds from native cGMP, which is rapidly hydrolyzed by PDEs (t₁/₂ typically seconds to minutes in intact cells), and from Sp-isomer analogs that act as PDE substrates [1]. The combined PDE resistance and high lipophilicity of Rp-8-pCPT-cGMPS are essential for maintaining sustained intracellular concentrations during prolonged experiments—a requirement that cannot be met by Rp-cGMPS, which, although PDE-resistant, lacks sufficient membrane permeability to enter cells efficiently [2]. The Poppe et al. (2008) systematic evaluation confirmed that several widely used cyclic nucleotide analogs unexpectedly inhibit PDEs, whereas Rp-8-pCPT-cGMPS does not [1].

phosphodiesterase resistance cyclic nucleotide metabolism metabolic stability intracellular half-life

High-Impact Application Scenarios


Selective PKGII Silencing in Intestinal Transport Studies

In intestinal epithelium or other tissues where PKGII mediates chloride secretion and fluid transport, the 114-fold selectivity for PKGII (IC50 = 0.16 μM) over PKGIα (IC50 = 18.3 μM) allows researchers to inhibit PKGII-dependent processes at concentrations that leave PKGIα—and its vascular smooth muscle functions—largely intact [1]. This isoform discrimination is not achievable with pan-PKG inhibitors such as KT5823. Combine with PKGIα-selective activators to build a complete isoform-specific pharmacology panel.

Intact-Cell PKG Pharmacology in Neuronal Preparations

The 21-fold lipophilicity advantage over Rp-8-Br-cGMPS (rLcGMP = 69 vs 3.3) makes Rp-8-pCPT-cGMPS the preferred Rp-analog for intact-cell electrophysiology, including hippocampal long-term potentiation (LTP) studies where the compound has been shown to reduce LTP in vitro [2]. For patch-clamp or multi-electrode array recordings requiring bath-applied PKG inhibitors that cross neuronal membranes without permeabilization, Rp-8-pCPT-cGMPS provides reliable intracellular target access that Rp-cGMPS cannot deliver.

Dissecting PKG-Dependent vs CNG-Mediated Signaling

In photoreceptor and olfactory sensory neuron preparations where both PKG and CNG channels transduce cGMP signals, Rp-8-pCPT-cGMPS offers a unique dual profile: PKG inhibitor plus CNG channel agonist [3]. This enables a two-compound discrimination strategy: use Rp-8-pCPT-cGMPS to inhibit PKG while activating CNG channels, then use a CNG-selective blocker (e.g., L-cis-diltiazem) to isolate PKG contributions. The alternative Rp-8-Br-PET-cGMPS, which inhibits both PKG and CNG channels, cannot support this dissection approach.

In Vivo Spinal PKG Inhibition for Pain Research

For in vivo studies requiring sustained spinal PKG inhibition, Rp-8-pCPT-cGMPS delivered intrathecally at 5 nM suppresses bone cancer pain-related thermal hyperalgesia and mechanical allodynia, as well as compression-induced DRG hyperexcitability [4]. The validated low-dose regimen, combined with the compound's PDE resistance ensuring sustained target engagement, provides a reproducible protocol for chronic pain studies. The pathway specificity is confirmed by the inactivity of PKA inhibitor Rp-cAMPS in parallel models, ruling out cAMP-PKA pathway cross-talk [5].

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